2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate
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Overview
Description
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilino group, a carbohydrazonoyl group, and a bromophenyl benzoate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoic acid with aniline to form an intermediate, which is then reacted with oxalyl chloride to introduce the oxoacetyl group. The final step involves the reaction with carbohydrazide to form the carbohydrazonoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and hydrazines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce aniline derivatives.
Scientific Research Applications
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate exerts its effects involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- Methyl 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)benzoate
Uniqueness
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.
Properties
CAS No. |
769149-57-7 |
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Molecular Formula |
C22H16BrN3O4 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] benzoate |
InChI |
InChI=1S/C22H16BrN3O4/c23-17-11-12-19(30-22(29)15-7-3-1-4-8-15)16(13-17)14-24-26-21(28)20(27)25-18-9-5-2-6-10-18/h1-14H,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
QJAMVSLWRONPNX-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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